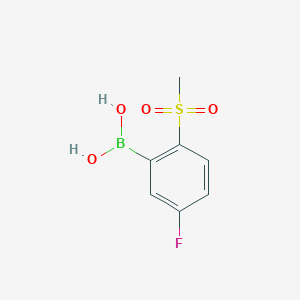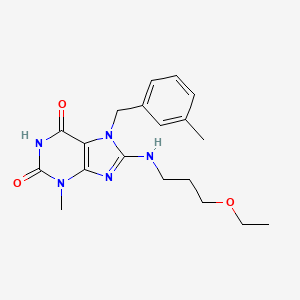
2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as MIA-602 and has been shown to have a wide range of biological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of MIA-602 is not fully understood. However, studies have shown that MIA-602 can inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). Inhibition of these enzymes can lead to a reduction in inflammation and pain. MIA-602 has also been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects
MIA-602 has several biochemical and physiological effects. Studies have shown that MIA-602 can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MIA-602 has also been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, MIA-602 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using MIA-602 in lab experiments is its potent antitumor activity. MIA-602 has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further investigation. However, one of the limitations of using MIA-602 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of MIA-602. One potential direction is the investigation of its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of MIA-602 and its potential use in various scientific research applications.
合成法
The synthesis method of MIA-602 involves several steps. The first step is the reaction of 1-methylindole-5-carboxylic acid with thionyl chloride to form 1-methylindole-5-carbonyl chloride. The second step involves the reaction of this intermediate with morpholine to form 2-(1-methylindolin-5-yl)-2-morpholinoethylamine. The final step involves the reaction of this intermediate with 4-methoxyphenol and acetic anhydride to form MIA-602.
科学的研究の応用
MIA-602 has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of MIA-602 is in cancer research. Studies have shown that MIA-602 has potent antitumor activity and can inhibit the growth of various cancer cell lines. MIA-602 has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-26-10-9-19-15-18(3-8-22(19)26)23(27-11-13-30-14-12-27)16-25-24(28)17-31-21-6-4-20(29-2)5-7-21/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCWHVCBZWRRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2793475.png)
![N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2793477.png)


![2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/no-structure.png)
amine](/img/structure/B2793484.png)
![5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2793486.png)

![1-[4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2793488.png)

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2793491.png)

